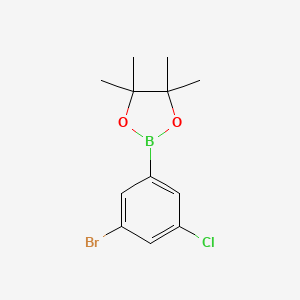

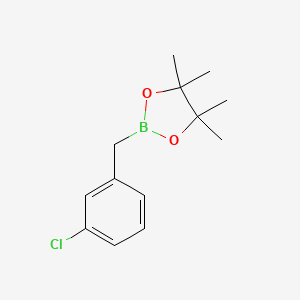

2-(3-溴-5-氯苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

描述

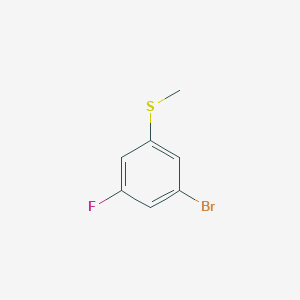

The compound “2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboronic compound, which are commonly used in organic synthesis due to their ability to form carbon-carbon bonds . The presence of bromine and chlorine atoms on the phenyl ring suggests that it might be used in reactions involving nucleophilic aromatic substitution.

Molecular Structure Analysis

The compound likely contains a phenyl ring substituted with bromine and chlorine atoms, and a boron atom connected to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The boron atom is also likely connected to two methyl groups .Chemical Reactions Analysis

Organoboronic compounds are known to undergo Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The bromine and chlorine atoms on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Organoboronic compounds are typically solid at room temperature and are stable under normal conditions .科学研究应用

Synthesis of Novel Derivatives and Materials

A series of novel derivatives of 4,4,5,5-tetramethyl-1,3,2 dioxaborolane have been synthesized, including boron-containing stilbene derivatives. These derivatives have been used to synthesize boron-capped polyenes, which are potential intermediates for creating new materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Enhanced Brightness and Fluorescence Applications

Heterodifunctional polyfluorenes synthesized using 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane have shown enhanced brightness and fluorescence. These materials can form stable nanoparticles with bright fluorescence emissions, useful in applications like bioimaging and sensing (Fischer, Baier, & Mecking, 2013).

Development of Lipid-Lowering Drugs

Pinacolyl boronate-substituted stilbenes synthesized from 4,4,5,5-tetramethyl-1,3,2 dioxaborolane have shown inhibitory effects on lipogenesis in mammalian hepatocytes. These compounds, especially BF102, are being explored as potential leads for new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Polymer Synthesis for Organic Electronics

The use of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in palladium-catalyzed polycondensation has been applied to synthesize highly regioregular polyalkylthiophenes. These polymers are promising materials for organic electronics, including solar cells and transistors (Liversedge, Higgins, Giles, Heeney, & McCulloch, 2006).

Development of Novel Boronic Acid Derivatives

The synthesis of novel boronic acid derivatives, including 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been achieved. These compounds are being studied for their potential inhibitory activity against serine proteases, with applications in medicinal chemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Chain-Growth Polymerization for Advanced Materials

Chain-growth polymerization of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with other monomers has been explored for synthesizing well-defined polyfluorenes. These polymers have applications in advanced materials such as light-emitting diodes and photovoltaic devices (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).

Structural Analysis and Chemical Reactivity

Structural analysis of pyridin-2-ylboron derivatives, including those with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, has been conducted. These studies provide insights into their chemical reactivity and stability, crucial for designing new molecules for pharmaceutical and material science applications (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Synthesis of Deeply Colored Polymers

Polymers containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane units have been synthesized, displaying deep colors and solubility in common organic solvents. These polymers have potential applications in colorants and coatings (Welterlich, Charov, & Tieke, 2012).

安全和危害

未来方向

属性

IUPAC Name |

2-(3-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUCFPONBAGCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700032 | |

| Record name | 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

488850-91-5 | |

| Record name | 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)